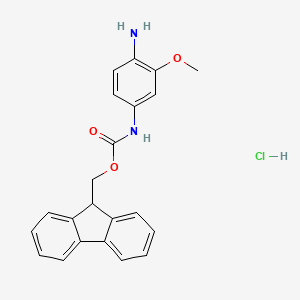

9H-Fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“9H-Fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate;hydrochloride” is a chemical compound with the CAS Number: 2413905-20-9 . It has a molecular weight of 396.87 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C22H20N2O3.ClH/c1-26-21-12-14 (10-11-20 (21)23)24-22 (25)27-13-19-17-8-4-2-6-15 (17)16-7-3-5-9-18 (16)19;/h2-12,19H,13,23H2,1H3, (H,24,25);1H . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the available resources.Aplicaciones Científicas De Investigación

Chemical and Physiological Properties

The study by Neish (2010) on 9-aminofluorene derivatives, including 9H-Fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride, detailed the chemical reactions leading to the formation of N-carbethoxy derivatives and substituted ammonium carbamates. It also explored the physiological effects such as local anaesthesia and the impact on uterine contraction, demonstrating the compound's potential in medical research applications (Neish, 2010).

Crystal Structure Analysis

Yamada et al. (2008) reported on the crystal structure of a related compound, highlighting its molecular configuration and intermolecular hydrogen bonding. This research contributes to understanding the structural aspects of fluoren-9-ylmethyl derivatives, which is crucial for designing new materials and pharmaceuticals (Yamada et al., 2008).

Biotransformation Studies

The ability of biphenyl-utilizing bacteria to produce hydroxylated 9H-carbazole metabolites from 9H-Fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride was investigated by Waldau et al. (2009). This study provides insights into the environmental fate and biodegradation of fluorene derivatives, which could inform pollution remediation strategies (Waldau et al., 2009).

Synthesis Techniques

Research by Le and Goodnow (2004) described a convenient synthesis method for fluoren-9-ylmethoxycarbonylamino derivatives. These methods are vital for the development of new chemical entities with potential applications in drug development and material science (Le & Goodnow, 2004).

Fluorescent Electrophilic Reagent

Hsien and Chen (2007) focused on the use of a fluorescent electrophilic reagent, related to 9H-Fluoren-9-ylmethyl derivatives, for the enantioresolution of amino acids. This research is particularly relevant in the field of analytical chemistry, offering a method for sensitive and efficient chromatographic determination (Hsien & Chen, 2007).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3.ClH/c1-26-21-12-14(10-11-20(21)23)24-22(25)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-12,19H,13,23H2,1H3,(H,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKZCOSBEQTJQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2801308.png)

![7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801309.png)

![N-(4-methyl-2-thiazolyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2801310.png)

![[(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate](/img/structure/B2801316.png)

![6-ethanoyl-2-[2-(4-fluorophenyl)ethanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2801319.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801321.png)

![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2801322.png)

![(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol](/img/no-structure.png)